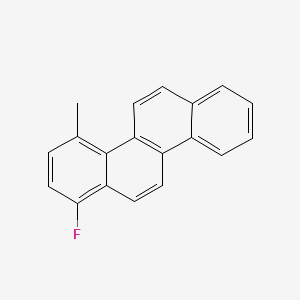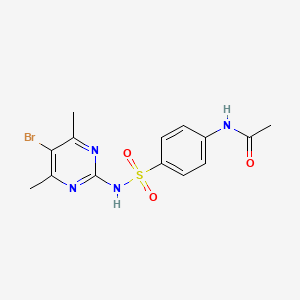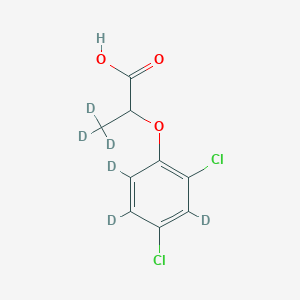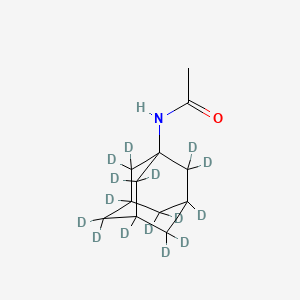![molecular formula C15H11F3N4O2S B15290151 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine CAS No. 51123-89-8](/img/structure/B15290151.png)
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine is a chemical compound known for its unique structure and properties. It belongs to the class of quinazolinediamines, which are characterized by a quinazoline ring system substituted with various functional groups. The presence of the trifluoromethyl group and the sulfonyl group in its structure imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a tool to investigate the effects of specific functional groups on biological activity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the target pathway.
相似化合物的比较
Similar Compounds
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyrimidinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyridinediamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and binding affinity.
属性
CAS 编号 |
51123-89-8 |
|---|---|
分子式 |
C15H11F3N4O2S |
分子量 |
368.3 g/mol |
IUPAC 名称 |
6-[3-(trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)8-2-1-3-9(6-8)25(23,24)10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) |
InChI 键 |
LMXPIDHKKSVTCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



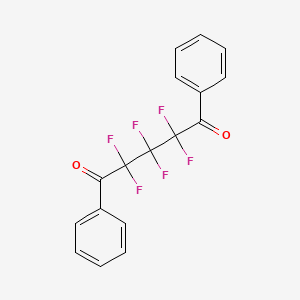

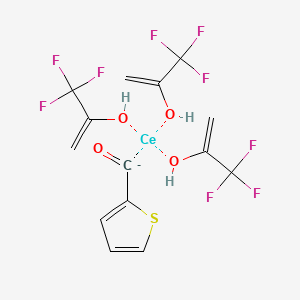
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
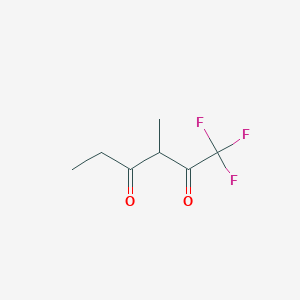
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
